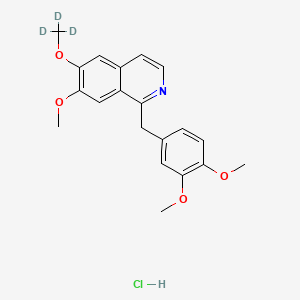

Cyclobenzaprine-d3 N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

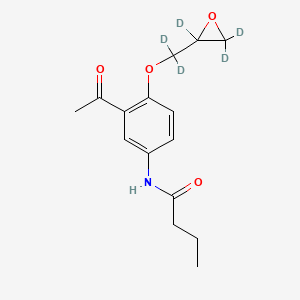

Cyclobenzaprine-d3 N-Oxide is the deuterium labeled version of Cyclobenzaprine N-Oxide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of Cyclobenzaprine-d3 N-Oxide is C20H21NO . It is structurally related to tricyclic antidepressants .Aplicaciones Científicas De Investigación

Metabolism and Identification

- Cyclobenzaprine undergoes metabolism in rats to form various metabolites, including the N-oxide and 10,11-epoxide, among others. These metabolites were identified using mass spectrometric analysis confirming their structures (Belvedere et al., 1976).

- A study involving rat liver microsomes identified four metabolic products of cyclobenzaprine, including the N-oxide, by comparing physical properties with those of authentic compounds (Belvedere, Rovei, Pantarotto, & Frigerio, 1975).

Degradation and Chemical Analysis

- LC-MS/MS was used to study the degradation mechanisms of cyclobenzaprine, identifying fifteen major oxidation products and impurities, including the N-oxide. This study supports new formulation development (Liu, Zhao, & Zhao, 2014).

- Degradation products of cyclobenzaprine in semi-topical formulations were determined, identifying specific impurities including the cyclobenzaprine N-oxide (Cioroiu et al., 2016).

Drug Delivery and Pharmaceutical Formulations

- Oral osmotic delivery systems containing a water-swellable polymer were designed to investigate the release of cyclobenzaprine hydrochloride, providing insights into drug release mechanisms and formulation design (Razaghi & Schwartz, 2002).

Pharmacological Analysis

- The skeletal muscle relaxer cyclobenzaprine was identified as a potent non-competitive antagonist of histamine H1 receptors, providing insights into its mechanism of action and potential sedative effects (Singh et al., 2022).

Mecanismo De Acción

- Unlike directly targeting peripheral muscles, it acts on the central nervous system at the brain stem .

Target of Action

Mode of Action

Biochemical Pathways

Propiedades

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVULMRJHWMZLY-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobenzaprine-d3 N-Oxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B563296.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)

![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)

![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

![Tricyclo[2.2.1.02,6]heptan-3-ol, 1-nitro-, stereoisomer (9CI)](/img/no-structure.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)